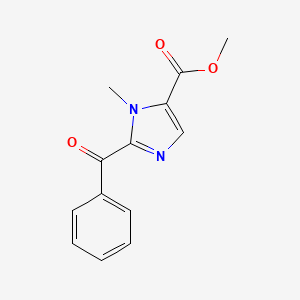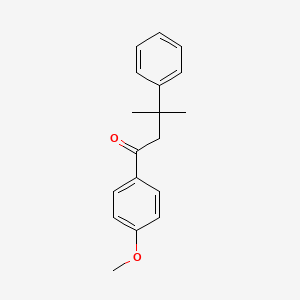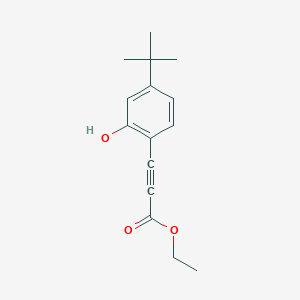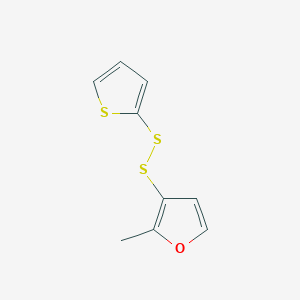
Trideca-2,4,9,11-tetrayne-1,13-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideca-2,4,9,11-tetrayne-1,13-diol: (2S,3S,4S)-5,7,9,11-Tridecatetrayne-1,2,3,4-tetrol , is a fascinating compound with a unique structure. Its IUPAC name is trideca-5,7,9,11-tetrayne-1,2,3,4-tetrol . Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves intricate steps. One approach is through the coupling of terminal alkynes using transition metal-catalyzed reactions. For example, a Sonogashira coupling between 1,3-diyne and an alkyne can yield the desired tetrayne structure.
Reaction Conditions: The Sonogashira coupling typically employs palladium-based catalysts, such as PdCl2(PPh~3~)~2~ or Pd(PPh~3~)~4~. The reaction occurs in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen).
Industrial Production: While not widely used industrially, research continues to explore scalable methods for large-scale production.
Analyse Des Réactions Chimiques
Reactivity: Trideca-2,4,9,11-tetrayne-1,13-diol can undergo various reactions:
Oxidation: It can be oxidized to form corresponding diacid derivatives.
Reduction: Reduction leads to the tetraol form.
Substitution: The terminal alkynes can be functionalized via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or Jones reagent (CrO~3~/H~2~SO~4~).
Reduction: Hydrogen gas (H~2~) with a suitable catalyst (e.g., palladium on carbon, Pd/C).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides).
Major Products: The oxidation yields diacid derivatives, while reduction produces the tetraol form.
Applications De Recherche Scientifique
Chemistry:
Building Block: Trideca-2,4,9,11-tetrayne-1,13-diol serves as a versatile building block for designing complex molecules.
Functional Materials: Researchers explore its use in materials science, such as organic semiconductors.
Biological Probes: Its unique structure makes it valuable for designing probes to study biological processes.
Drug Development: Investigations into potential drug candidates are ongoing.
Catalysis: As a ligand in catalytic reactions.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While trideca-2,4,9,11-tetrayne-1,13-diol is relatively rare, we can compare it to related compounds:
- (E)-1,3-Tridecadiene-5,7,9,11-tetrayne
- (E)-1,11-Tridecadiene-3,5,7,9-tetrayne
- Tetracyclo[4.2.2.2~2,5~.0~1,6~]dodeca-7,9-triene
These comparisons highlight its uniqueness
Propriétés
Numéro CAS |
154678-13-4 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
trideca-2,4,9,11-tetrayne-1,13-diol |
InChI |
InChI=1S/C13H12O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-3,12-13H2 |
Clé InChI |
RIGIBQBHGVZQFA-UHFFFAOYSA-N |
SMILES canonique |
C(CC#CC#CCO)CC#CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)



![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)

![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)




![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
